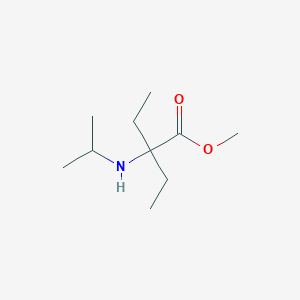

Methyl 2-ethyl-2-(isopropylamino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-ethyl-2-(isopropylamino)butanoate, also known as Mexedrone, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that is structurally similar to other cathinone derivatives, such as mephedrone and methylone. Mexedrone has gained popularity among recreational drug users due to its stimulant properties and euphoric effects. However, its potential for abuse and toxicity has raised concerns among the scientific community.

Applications De Recherche Scientifique

Polymer Science

Research conducted by Xia et al. (2005) on the thermal response of narrow-disperse poly(N-isopropylacrylamide) (PNIPAM) prepared by atom transfer radical polymerization highlights the significance of methyl propionate end groups in polymers. The study found that these end groups significantly influence the phase transition temperature of PNIPAM, a polymer known for its temperature-sensitive properties useful in biomedical applications (Xia et al., 2005).

Biofuels

In the context of biofuels, research by Hoppe et al. (2016) on tailor-made fuels from biomass evaluated the potentials of 2-butanone (methyl ethyl ketone - MEK) and 2-methylfuran as pure fuels in direct injection spark ignition engines. The study suggests that 2-butanone shows promise due to its superior characteristics compared to conventional gasoline and ethanol, particularly in terms of combustion stability and knock resistance (Hoppe et al., 2016).

CO2 Capture

A study on the synthesis of new amines for enhanced carbon dioxide (CO2) capture by Singto et al. (2016) explored how the chemical structure of tertiary amines affects their CO2 capture performance. The research highlighted the importance of functional groups in determining the equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration of CO2. This study underscores the potential of using structurally varied amines in developing efficient CO2 capture technologies (Singto et al., 2016).

Propriétés

IUPAC Name |

methyl 2-ethyl-2-(propan-2-ylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-6-10(7-2,9(12)13-5)11-8(3)4/h8,11H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBFGJODLOENMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OC)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethyl-2-(isopropylamino)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)

methanone](/img/structure/B2753386.png)

![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)

![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)

![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)